molecular formula C12H9IN2O2 B14067042 N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide CAS No. 101538-89-0

N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide

Cat. No.: B14067042
CAS No.: 101538-89-0
M. Wt: 340.12 g/mol
InChI Key: REBYREKCQWHMDA-UHFFFAOYSA-N
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Description

N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide is a chemical compound with a complex structure that includes a benzamide core, a cyano group, and an iodopropynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide typically involves the reaction of benzamide derivatives with cyano and iodopropynyl groups under specific conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates . The reaction conditions may vary, but they often include stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The iodopropynyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a variety of substituted benzamide compounds .

Scientific Research Applications

N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide involves its interaction with specific molecular targets. The cyano and iodopropynyl groups can interact with enzymes and receptors, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide is unique due to the presence of the iodopropynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

101538-89-0

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

N-[cyano(3-iodoprop-2-ynoxy)methyl]benzamide

InChI

InChI=1S/C12H9IN2O2/c13-7-4-8-17-11(9-14)15-12(16)10-5-2-1-3-6-10/h1-3,5-6,11H,8H2,(H,15,16)

InChI Key

REBYREKCQWHMDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C#N)OCC#CI

Origin of Product

United States

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